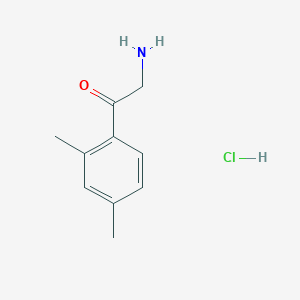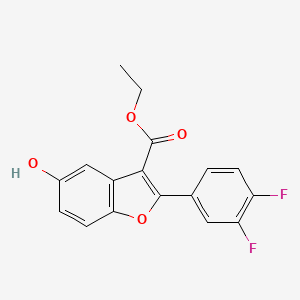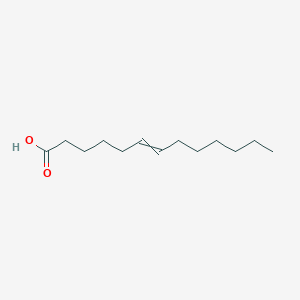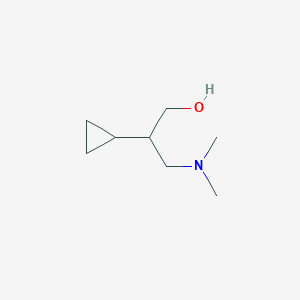
2-Cyclopropyl-3-(dimethylamino)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-(dimethylamino)-1-propanol is an organic compound with the molecular formula C8H17NO It is a cyclopropyl derivative with a dimethylamino group and a hydroxyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(dimethylamino)-1-propanol typically involves the reaction of cyclopropylmethyl bromide with dimethylamine, followed by reduction. One common method includes the use of Grignard reagents, where cyclopropylmethyl bromide reacts with magnesium to form a Grignard reagent, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3-(dimethylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-(dimethylamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3-(dimethylamino)-1-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the cyclopropyl group may enhance the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Dimethylaminopropanol: Similar but without the cyclopropyl group.
Cyclopropylmethanol: Similar but lacks the dimethylamino group.
Uniqueness
2-Cyclopropyl-3-(dimethylamino)-1-propanol is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-cyclopropyl-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)5-8(6-10)7-3-4-7/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
FQGZTESJDXCCHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CO)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



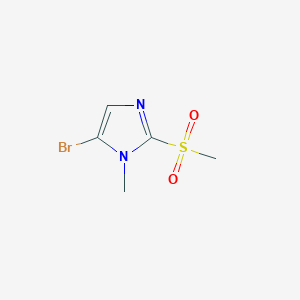
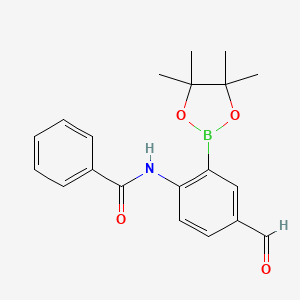
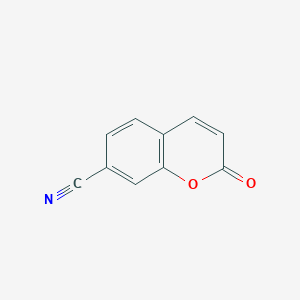
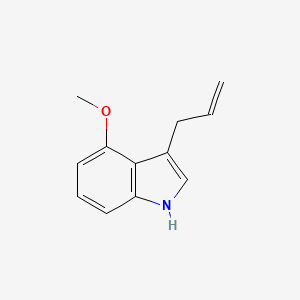
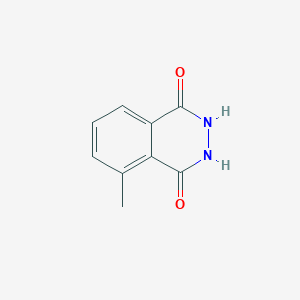
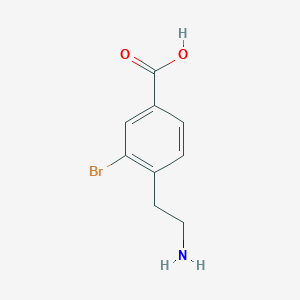
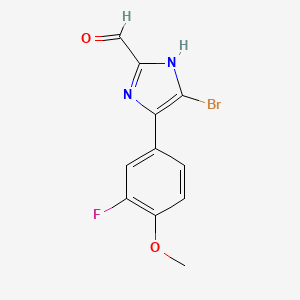
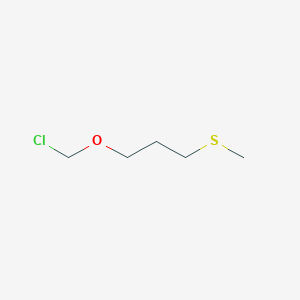
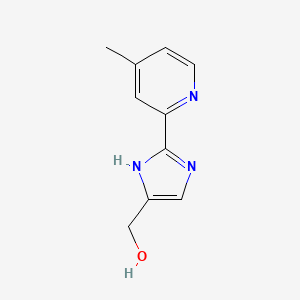
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
